molecular formula C17H17Cl3N2O3S B15081009 Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No.: B15081009
M. Wt: 435.7 g/mol
InChI Key: PLWPBDAXDVSMFY-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C17H17Cl3N2O3S. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a trichloroethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-aminothiophene with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 1-(acetylamino)-2,2,2-trichloroethane under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the trichloroethyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The trichloroethyl moiety is known to interact with enzymes, potentially inhibiting their activity. The phenyl and thiophene rings contribute to the compound’s ability to bind to proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[1-(butyrylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate
  • Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloroethyl moiety, in particular, sets it apart from other similar compounds, providing unique pathways for chemical reactions and interactions with biological molecules.

Properties

Molecular Formula

C17H17Cl3N2O3S

Molecular Weight

435.7 g/mol

IUPAC Name

ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl3N2O3S/c1-3-25-15(24)13-12(11-7-5-4-6-8-11)9-26-14(13)22-16(17(18,19)20)21-10(2)23/h4-9,16,22H,3H2,1-2H3,(H,21,23)

InChI Key

PLWPBDAXDVSMFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

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